Product packaging for 5,6-Bis(nitrooxy)hexan-1-ol(Cat. No.:)

5,6-Bis(nitrooxy)hexan-1-ol

Cat. No.: B8317181
M. Wt: 224.17 g/mol
InChI Key: FJPUWIIDLRVJFX-UHFFFAOYSA-N
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Description

Organic nitrates are a class of compounds that feature the nitrate (B79036) ester functional group. google.com Historically, they have garnered significant attention for their energetic properties, with compounds like nitroglycerin being prime examples. thegoodscentscompany.com The high oxygen content of the nitrate group contributes to their utility in propellants and explosives. thegoodscentscompany.com Beyond this traditional application, organic nitrates are of considerable interest in medicinal chemistry. Many compounds in this class are recognized as nitric oxide (NO) donors, which can induce vasodilation and are used in the treatment of cardiovascular conditions. sorbonne-universite.fr

In the realm of atmospheric science, organic nitrates are formed through the atmospheric oxidation of organic molecules in the presence of nitrogen oxides. nih.gov These reactions are crucial in understanding air quality and the lifecycle of pollutants. nih.gov The synthesis of organic nitrates, typically achieved through the nitration of alcohols, is a fundamental process in organic chemistry. google.com Modern synthetic methods, including flow chemistry, have been developed to enhance the safety and efficiency of these potentially hazardous reactions. molaid.com

5,6-Bis(nitrooxy)hexan-1-ol is a polyol nitrate ester derived from its parent alcohol, 1,2,6-hexanetriol (B48424). The structure features a six-carbon aliphatic chain with a primary alcohol group (-OH) at one end (C1) and two nitrate ester groups (-ONO2) at the other end (C5 and C6). The presence of these vicinal (adjacent) nitrate esters and a primary alcohol gives the molecule a distinct polarity and reactivity profile.

The likely precursor for the synthesis of this compound is 1,2,6-hexanetriol. This triol is a viscous, hygroscopic liquid that is miscible with water and polar organic solvents. wikipedia.org It is produced industrially from the dimer of acrolein. google.com The synthesis of the trinitrated analogue, 1,2,6-hexanetriol trinitrate, is documented in the patent literature and involves the nitration of purified 1,2,6-hexanetriol using a mixture of sulfuric and nitric acids at low temperatures. google.com This established procedure for nitrating the parent triol provides a strong basis for the proposed synthesis of the dinitrated compound.

The structural characteristics of the parent alcohol, hexan-1-ol, also provide context. Hexan-1-ol is a colorless liquid with low solubility in water but is miscible with many organic solvents. archive.orggithub.com Its physical properties are well-documented and serve as a baseline for understanding how the addition of nitrooxy groups alters the molecule's characteristics.

Interactive Data Table: Properties of Precursor and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
1,2,6-HexanetriolC6H14O3134.17178 (at 5 mmHg)-
Hexan-1-olC6H14O102.17157-45
1,2,6-Hexanetriol TrinitrateC6H11N3O9297.17--

Note: Data for 1,2,6-Hexanetriol and Hexan-1-ol are from established chemical databases. archive.orgchemicalbook.com Data for 1,2,6-Hexanetriol Trinitrate is inferred from patent literature. google.com

While specific, in-depth research focused solely on this compound is not widely published, academic interest in this compound and its analogues can be inferred from several areas of chemical research. The primary objectives of such inquiry would likely revolve around its synthesis, characterization, and potential applications based on its functional groups.

A key area of investigation would be the selective synthesis of the dinitrate from 1,2,6-hexanetriol, avoiding the formation of the trinitrate. This would involve exploring different nitrating agents and reaction conditions to control the extent of nitration. The synthesis of related vicinal dinitrates often involves the nitration of diols, which can be prepared from the corresponding alkenes via epoxidation and subsequent hydrolysis. molaid.com A patent for the synthesis of polyphosphazenes containing a "trifluoroethoxy/5,6-Dinitratohexan-1-oxy" group confirms that the dinitration of a hexan-1-ol derivative at the 5 and 6 positions is a known chemical transformation. google.com

Furthermore, research would likely focus on its potential as an energetic plasticizer, a field where polyol nitrates are commonly employed. thegoodscentscompany.com The presence of the free hydroxyl group could allow for its incorporation into polymer backbones, creating energetic polymers. The study of its thermal stability and decomposition pathways would be crucial for this application.

In the context of medicinal chemistry, the compound could be investigated as a nitric oxide donor. The two nitrate ester groups suggest the potential for sustained NO release. Research in this area would involve studying its metabolism and the enzymatic pathways responsible for the release of nitric oxide. The synthesis of mono-nitrated analogues like 6-(nitrooxy)hexan-1-ol has been reported in the context of developing new therapeutic agents. sorbonne-universite.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O7 B8317181 5,6-Bis(nitrooxy)hexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O7

Molecular Weight

224.17 g/mol

IUPAC Name

(6-hydroxy-1-nitrooxyhexan-2-yl) nitrate

InChI

InChI=1S/C6H12N2O7/c9-4-2-1-3-6(15-8(12)13)5-14-7(10)11/h6,9H,1-5H2

InChI Key

FJPUWIIDLRVJFX-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Synthesis and Chemical Preparation of 5,6 Bis Nitrooxy Hexan 1 Ol and Analogues

Methodologies for the Introduction of Nitrooxy Functionalities

The conversion of alcohols and polyols into their corresponding nitrate (B79036) esters is a fundamental process in the synthesis of various energetic materials and pharmaceuticals. nih.govspringerprofessional.de The two principal pathways to achieve this are direct electrophilic O-nitration and indirect nucleophilic substitution.

Electrophilic nitration is a direct method for converting alcohols into nitrate esters. wikipedia.org This process typically involves reacting the alcohol with a potent nitrating agent that serves as a source of the nitronium ion (NO₂⁺) or a related electrophilic species. researchgate.netyoutube.com The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic nitrogen of the nitrating agent to form the nitrate ester. youtube.comkhanacademy.org

A widely used method for the nitration of alcohols involves the use of a mixture of concentrated nitric acid and acetic anhydride (B1165640). researchgate.netwikipedia.org This system is often preferred over the harsher conditions of mixed nitric and sulfuric acids, especially for substrates that may be sensitive to strong acids. wikipedia.org The reaction between nitric acid and acetic anhydride generates acetyl nitrate or dinitrogen pentoxide in situ, which are powerful nitrating agents. rsc.orglibretexts.org

This methodology has been applied in various contexts, from the synthesis of nitrocellulose to the nitration of complex organic molecules. researchgate.netnih.gov The reaction mechanism is complex and can be influenced by the concentrations of the reactants. rsc.org For highly reactive aromatic substrates, the reaction can be zeroth-order, where the rate is independent of the substrate concentration, suggesting that the formation of the active nitrating agent is the rate-determining step. rsc.org

Table 1: Examples of Nitrating Systems and Their Applications

Nitrating System Active Species (Proposed) Substrate Example Product Example
Nitric Acid / Acetic Anhydride Acetyl Nitrate, Dinitrogen Pentoxide Starch Nitrostarch
Nitric Acid / Acetic Anhydride Acetyl Nitrate Canrenone 4-nitrocanrenone
Nitric Acid / Sulfuric Acid Nitronium Ion (NO₂⁺) Glycerol Nitroglycerin

To overcome the limitations of traditional nitrating methods, which often require harsh conditions, catalytic approaches have been developed. These methods aim to achieve milder, more selective O-nitration of alcohols with broader functional group tolerance. nih.gov Lewis acids have been shown to effectively catalyze nitration reactions. nih.govnih.gov

Recent research has demonstrated a novel catalytic method employing N,6-dinitrosaccharin as a bench-stable nitrating reagent in the presence of a magnesium triflate (Mg(OTf)₂) catalyst. nih.gov This system allows for the mild and selective O-nitration of a wide range of alcohols. nih.gov Mechanistic studies suggest that the magnesium catalyst plays a dual role, activating both the nitrating reagent and the alcohol substrate. nih.gov Other Lewis acids, such as Scandium triflate (Sc(OTf)₃), have also been successfully used under mechanochemical conditions. nih.gov These catalytic protocols represent a more sustainable and efficient route to nitrate ester synthesis. nih.govnih.gov

Table 2: Lewis Acid Catalysis in Alcohol Nitration

Nitrating Reagent Catalyst Substrate Example Product Example
N,6-Dinitrosaccharin Magnesium Triflate (Mg(OTf)₂) Primary & Secondary Alcohols Corresponding Nitrate Esters
N-Nitrosaccharin (NN) Scandium Triflate (Sc(OTf)₃) 2-(4-nitrophenyl)ethan-1-ol 2-(4-nitrophenyl)ethyl nitrate

An alternative to direct electrophilic nitration is the formation of nitrate esters via nucleophilic substitution. This two-step approach involves first converting the alcohol's hydroxyl group into a good leaving group, such as a halide (e.g., bromide, iodide) or a sulfonate ester. In the second step, this leaving group is displaced by a nitrate ion (NO₃⁻) from a suitable salt, typically silver nitrate. nih.govacs.org

The reaction of alkyl halides with silver nitrate is a classic and convenient method for preparing pure nitrate esters in the laboratory. acs.org In this reaction, a haloalkane is treated with a solution of silver nitrate. The nitrate ion acts as the nucleophile, displacing the halide. The reaction is driven forward by the precipitation of the insoluble silver halide (AgCl, AgBr, or AgI), which can be easily removed by filtration. acs.orgchemrevise.orgchemguide.co.uk

This method is applicable to primary and secondary alkyl iodides, many bromides, and other activated chlorides. acs.org The reactivity of the haloalkane substrate is dependent on the carbon-halogen bond strength, with iodoalkanes being the most reactive, followed by bromoalkanes and then chloroalkanes. chemrevise.org

Table 3: Synthesis of Nitrate Esters via Silver Nitrate and Haloalkanes

Haloalkane Substrate Product Yield (%)
n-Hexyl bromide n-Hexyl nitrate 77
n-Hexyl iodide n-Hexyl nitrate 67
n-Octyl iodide n-Octyl nitrate 61
Benzyl chloride Benzyl nitrate 64
2-Bromoethanol 2-Nitratoethanol 70
Ethyl α-bromopropionate Ethyl lactate (B86563) nitrate 59

Data sourced from Ferris et al., 1953. acs.org

The choice of solvent plays a critical role in the success of nucleophilic displacement reactions for nitrate ester synthesis. acs.org For reactions involving silver nitrate and haloalkanes, the solvent must be able to dissolve the reactants to facilitate the reaction. Acetonitrile (B52724) has been identified as a particularly effective solvent due to the high solubility of silver nitrate in it. acs.org Using acetonitrile allows the reaction to proceed in a homogeneous solution, which is more convenient and often leads to higher yields compared to heterogeneous conditions where the silver nitrate is not fully dissolved. acs.org

In contrast, using ethanol (B145695) as a solvent can sometimes lead to side reactions, such as the formation of ethers. acs.org Therefore, optimizing the reaction conditions, particularly the solvent system, is essential for maximizing the yield and purity of the desired nitrate ester product. acs.orgacs.org The use of a co-solvent like ethanol with aqueous silver nitrate can be necessary to ensure that both the polar silver nitrate and the less polar haloalkane can mix and react. revise.imreddit.com

Nucleophilic Displacement Strategies for Nitrate Ester Formation

Selective Nitration Approaches for Polyhydroxylated Substrates

The synthesis of organic nitrates from polyhydroxylated precursors requires careful control of reaction conditions to achieve the desired regioselectivity and to minimize the formation of hazardous and impure byproducts. google.com The presence of multiple hydroxyl groups, as in the case of the precursor to 5,6-Bis(nitrooxy)hexan-1-ol (hexane-1,5,6-triol), necessitates a strategic approach to nitration.

Regioselective Synthesis of Bis(nitrooxy) Compounds

The regioselective nitration of polyols is a critical step in the synthesis of compounds like this compound. The goal is to selectively nitrate the hydroxyl groups at the 5 and 6 positions while leaving the primary hydroxyl group at the 1-position intact. This can be achieved through various strategies, including the use of protecting groups and the careful selection of nitrating agents and reaction conditions.

One common approach involves the use of a protecting group for the more reactive primary alcohol at the C-1 position of the starting polyol. This allows for the subsequent nitration of the remaining hydroxyl groups. The choice of protecting group is crucial, as it must be stable under the nitrating conditions and easily removable without affecting the newly installed nitrooxy groups.

The nitration itself is typically carried out using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride. wikipedia.org The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent over-nitration or degradation of the molecule. For instance, the nitration of alcohols to form nitrate esters is a distinct process from the nitration of aromatic compounds to form nitro compounds. wikipedia.org

Starting MaterialNitrating AgentKey StrategyOutcome
Hexane-1,5,6-triolNitric Acid / Acetic AnhydrideProtection of the C-1 hydroxyl groupSelective formation of the 5,6-bis(nitrooxy) derivative
Diol precursorsNitric Acid / Sulfuric AcidDirect nitration under controlled conditionsFormation of dinitrate esters

Control of Reaction Byproducts and Isomeric Purity

The synthesis of organic nitrates, particularly those with multiple nitrooxy groups, is often associated with safety risks due to their potential explosive nature. google.com Therefore, controlling the reaction to minimize the formation of unstable byproducts is of paramount importance. The use of highly corrosive acids and the generation of aqueous nitrate waste also present challenges for industrial-scale production. google.com

To enhance safety and product purity, modern synthetic methods focus on greater control over reaction parameters. This can involve the use of microreactors, which allow for better management of heat transfer and reagent mixing, thereby improving reaction yields and purity. google.com

Isomeric purity is another key consideration, especially when dealing with chiral centers, as is the case in many polyhydroxylated substrates. The synthetic route must be designed to either start from an enantiomerically pure precursor or involve a resolution step to separate the desired isomer. The nitration reaction itself should not lead to racemization.

Development of Advanced Synthetic Routes for Nitric Oxide Donor Analogues

The development of advanced synthetic routes is crucial for creating novel nitric oxide donor analogues with improved therapeutic profiles. This includes the incorporation of the bis(nitrooxy)hexyl moiety into more complex molecules and the application of green chemistry principles to make the synthetic processes more sustainable.

Incorporation of Bis(nitrooxy)hexyl Moieties into Complex Architectures

The bis(nitrooxy)hexyl moiety can be incorporated into a variety of molecular scaffolds to create hybrid molecules with dual pharmacological activities. researcher.lifeuniroma1.it This strategy aims to combine the NO-donating properties of the organic nitrate with the therapeutic action of another drug, potentially leading to synergistic effects.

For example, the primary alcohol at the C-1 position of this compound serves as a convenient handle for further chemical modification. It can be esterified or etherified to link the bis(nitrooxy)hexyl group to other pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or other cardiovascular agents. nih.gov The synthesis of such hybrid compounds requires robust and versatile coupling reactions that are compatible with the sensitive nitrooxy groups.

Parent MoleculeLinkage ChemistryResulting Hybrid CompoundPotential Application
IbuprofenEsterificationIbuprofen-bis(nitrooxy)hexyl esterAnti-inflammatory with reduced gastric side effects
AspirinEsterificationAspirin-bis(nitrooxy)hexyl esterAnti-platelet agent with enhanced efficacy

Evaluation of Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its analogues is essential for developing environmentally friendly and safer production methods. mdpi.com This involves several key considerations:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste and improve reaction efficiency. For instance, solid acid catalysts could potentially replace corrosive mineral acids in the nitration step.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Research into greener synthetic pathways for NO donors is an active area. For example, multicomponent reactions have been explored for the synthesis of other NO-releasing compounds like furoxans, offering a more efficient and sustainable approach. mdpi.com Similar strategies could potentially be adapted for the synthesis of bis(nitrooxy) compounds.

Advanced Spectroscopic and Structural Characterization of 5,6 Bis Nitrooxy Hexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the structure of 5,6-Bis(nitrooxy)hexan-1-ol. Through a combination of one-dimensional and two-dimensional experiments, it is possible to unambiguously assign the proton and carbon signals, and to characterize the nitrogen environment of the nitrooxy groups.

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of each proton in the molecule. The protons on the carbon atoms bearing the electron-withdrawing nitrooxy groups (H-5 and H-6) are expected to be significantly deshielded and thus resonate at a lower field (higher ppm value) compared to the other methylene (B1212753) protons of the hexyl chain. The protons on the carbon adjacent to the hydroxyl group (H-1) would also experience a downfield shift.

The chemical shifts are influenced by the neighboring functional groups. The protons closer to the electronegative oxygen atoms of the nitrooxy and hydroxyl groups will resonate at lower fields. The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, provides direct evidence of the connectivity of the carbon chain. For instance, the signal for the H-1 protons is expected to be a triplet, due to coupling with the two adjacent H-2 protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ) (ppm) Predicted Multiplicity Predicted Coupling Constant (J) (Hz)
H-1~3.65Triplet (t)~6.5
H-2~1.58Quintet (p)~7.0
H-3~1.40Multiplet (m)-
H-4~1.75Multiplet (m)-
H-5~5.10Multiplet (m)-
H-6a~4.85Doublet of doublets (dd)~12.5, ~3.0
H-6b~4.60Doublet of doublets (dd)~12.5, ~6.5
OHVariableBroad Singlet (br s)-

Note: Predicted values are based on analysis of structurally similar compounds.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. Similar to the ¹H NMR spectrum, the carbons attached to the electronegative oxygen atoms (C-1, C-5, and C-6) are expected to resonate at lower fields. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line, simplifying the spectrum and facilitating the assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ) (ppm)
C-1~62.5
C-2~32.0
C-3~25.0
C-4~28.5
C-5~78.0
C-6~74.0

Note: Predicted values are based on analysis of structurally similar compounds.

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a valuable tool for directly probing the electronic environment of the nitrogen atoms within the nitrooxy groups. While the natural abundance of ¹⁵N is low (0.37%), it is the preferred nucleus for high-resolution NMR due to its spin of ½, which results in sharper lines compared to the quadrupolar ¹⁴N nucleus. The chemical shifts of the nitrogen atoms in organic nitrates are sensitive to the structure of the alkyl group. For aliphatic nitro compounds, the ¹⁵N chemical shifts typically appear in a range of approximately 385 to 410 ppm relative to a standard such as ammonia. researchgate.net The observation of signals in this region would confirm the presence of the nitrooxy functional groups.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the connectivity of the entire proton spin system along the hexyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). pressbooks.pub Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C assignments.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is used to determine the molecular weight and to deduce structural information from the fragmentation pattern.

High-resolution mass spectrometry is capable of measuring the m/z values with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₆H₁₂N₂O₇), the exact mass of the molecular ion [M]+ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

The fragmentation of organic nitrates in the mass spectrometer often involves the loss of the nitrooxy groups. Characteristic fragment ions such as NO⁺ and NO₂⁺ are commonly observed. nih.govacs.org The high resolution of modern mass spectrometers is crucial for distinguishing between organic fragment ions and the nitrate-related ions at the same nominal mass. nih.govacs.org Analysis of the fragmentation pattern can provide further confirmation of the structure of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of molecules by analyzing the fragmentation patterns of selected precursor ions. In the case of this compound, MS/MS analysis would provide critical insights into its gas-phase ion chemistry. The process involves isolating the protonated molecule [M+H]⁺ or another suitable precursor ion, which is then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, generating a product ion spectrum that serves as a structural fingerprint.

The fragmentation of organic nitrates is complex and can proceed through various pathways, including the neutral loss of nitric acid (HNO₃) or nitrogen dioxide (NO₂), as well as cleavage of the C-C backbone. For this compound, the initial fragmentation would likely involve the loss of one or both of the nitrooxy groups and the terminal hydroxyl group. The presence of multiple functional groups allows for competing fragmentation channels.

Key fragmentation pathways for protonated this compound could include:

Sequential loss of nitrooxy groups: The molecule may first lose a nitrooxy group as HNO₃, followed by the loss of the second group.

Loss of water: The primary alcohol group can be easily eliminated as a water molecule (H₂O) from the protonated precursor.

Carbon chain cleavage: Fragmentation of the hexane (B92381) backbone can lead to a series of smaller ions, providing information about the location of the functional groups. Studies on other nitro-organic compounds show that fragmentation can involve cyclization reactions, leading to the formation of stable five- or six-membered heterocyclic rings. nih.gov

A plausible fragmentation pathway is summarized in the table below.

Table 1: Postulated MS/MS Fragmentation Ions of Protonated this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Postulated Structure of Fragment
[M+H]⁺ Varies H₂O Loss of the terminal hydroxyl group
[M+H]⁺ Varies HNO₃ Loss of one nitrooxy group
[M+H]⁺ Varies 2x HNO₃ Loss of both nitrooxy groups

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solid and liquid samples in their native state with minimal to no sample preparation. wikipedia.orgnist.gov The DART ion source utilizes a stream of heated, electronically excited gas (typically helium or nitrogen) to generate analyte ions from a sample placed in the open air between the source and the mass spectrometer inlet. nist.govojp.gov

For the analysis of this compound, DART-MS would be a powerful screening tool. As a soft ionization method, it typically produces easily interpretable mass spectra dominated by protonated molecules [M+H]⁺ in positive-ion mode or deprotonated molecules [M-H]⁻ in negative-ion mode. nist.govojp.gov Adducts with atmospheric molecules, such as oxygen or nitrite (B80452), may also be observed. researchgate.netnih.gov This technique has been successfully applied to the trace detection and analysis of partially nitrated by-products from the synthesis of nitrate (B79036) ester explosives. researchgate.netnih.gov

The key advantages of using DART-MS for characterizing this compound include:

Speed: Analysis can be performed in seconds.

Minimal Sample Preparation: The compound can be analyzed directly on a surface, eliminating the need for extraction or dissolution steps. wikipedia.org

Soft Ionization: The technique minimizes fragmentation, preserving the molecular ion and simplifying spectral interpretation. nist.gov

Coupling DART with a high-resolution mass spectrometer would enable rapid and accurate mass measurements, facilitating the confirmation of the elemental composition of this compound and the identification of any impurities.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by distinct absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group and the two nitrate ester (-ONO₂) groups.

The key vibrational modes expected in the FTIR spectrum are:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.

C-H Stretch: Absorption bands between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the hexane backbone.

N=O Asymmetric Stretch: The nitrate ester group is defined by a very strong and prominent absorption band typically found between 1620 and 1660 cm⁻¹. This is one of the most characteristic peaks for organic nitrates.

N=O Symmetric Stretch: A second, strong absorption band for the nitrate ester group appears in the 1270-1290 cm⁻¹ region.

O-NO₂ Stretch: A band corresponding to the stretching of the O-N single bond is expected in the range of 830-870 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O bond of the primary alcohol is expected to appear in the 1000-1100 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Functional Group
3600-3200 Strong, Broad O-H Stretch Alcohol (-OH)
3000-2850 Medium-Strong C-H Stretch Alkane (-CH₂)
1660-1620 Very Strong N=O Asymmetric Stretch Nitrate Ester (-ONO₂)
1290-1270 Strong N=O Symmetric Stretch Nitrate Ester (-ONO₂)
1100-1000 Medium C-O Stretch Alcohol (-OH)

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, often providing stronger signals for symmetric vibrations and non-polar bonds.

For this compound, the Raman spectrum would also provide information on the key functional groups. The nitrate ion (NO₃⁻) in inorganic compounds typically shows a very strong, characteristic symmetric stretching peak around 1045-1049 cm⁻¹. researchgate.net However, this vibrational mode is often not observed in the Raman spectra of organic nitrates, likely due to the influence of the covalently bonded alkyl group on the nitrate moiety's oscillations. nature.com

Other expected Raman active modes for this compound would include:

C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region.

CH₂ Bending/Scissoring: Peaks around 1450 cm⁻¹.

Nitrate Ester Vibrations: While the main symmetric stretch may be absent, other vibrations associated with the -ONO₂ group, such as bending and other stretching modes, would be present, though potentially weaker than in the FTIR spectrum.

Table 3: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Assignment Functional Group
3000-2800 C-H Stretch Alkane (-CH₂)
~1450 CH₂ Scissoring/Bending Alkane (-CH₂)
Varies N=O and O-N Vibrations Nitrate Ester (-ONO₂)

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid state. For this compound, if a suitable single crystal can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would reveal:

Molecular Conformation: The exact spatial orientation of the hexanol backbone and the attached nitrooxy and hydroxyl groups.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (originating from the -OH group) and other non-covalent interactions (e.g., dipole-dipole interactions from the polar -ONO₂ groups).

This structural information is crucial for understanding the physical properties of the material. Studies on related nitrate esters have used crystallography to correlate crystal packing and intermolecular forces with properties such as density and handling sensitivity. researchgate.net For example, the orientation of nitrate ester groups within the crystal lattice can significantly influence the material's stability. researchgate.net

Advanced Microscopic and Surface Analysis Techniques

The surface chemistry of a compound can significantly differ from its bulk properties and is critical for understanding reactivity, initiation sensitivity, and compatibility with other materials. Several advanced techniques can be employed to characterize the surface of this compound.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides quantitative elemental composition and chemical state information from the top few nanometers of a surface. thermofisher.comlibretexts.org By irradiating the sample with X-rays and analyzing the kinetic energy of emitted photoelectrons, XPS can distinguish between nitrogen atoms in the nitrate ester groups and any potential surface contaminants. thermofisher.com

Auger Electron Spectroscopy (AES): AES is another surface-sensitive technique that uses a focused electron beam to generate Auger electrons, providing elemental composition with high spatial resolution. phi.com It is particularly useful for analyzing small features or mapping the elemental distribution across a surface.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is a highly sensitive surface analysis technique that provides detailed elemental and molecular information. phi.com It works by bombarding the surface with a primary ion beam, which ejects secondary ions that are then analyzed by a time-of-flight mass spectrometer. libretexts.orgphi.com This could be used to identify the parent molecule and its fragments directly from the surface, offering a detailed chemical map.

Table 4: Comparison of Surface Analysis Techniques for this compound

Technique Information Provided Analysis Depth Key Application
XPS Elemental composition, chemical states 1-10 nm Determining the oxidation states of C, O, and N on the surface.
AES Elemental composition, high spatial resolution 1-10 nm Mapping elemental distribution on the surface.

| TOF-SIMS | Elemental and molecular composition | ~1 nm | Identifying molecular species and contaminants on the outermost surface layer. |

An article on the advanced spectroscopic and structural characterization of this compound using Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX), Transmission Electron Microscopy with EDX (TEM-EDX), and Atomic Force Microscopy (AFM) cannot be generated at this time. A thorough search for relevant scientific literature and data has yielded no specific research findings or detailed characterization data for this particular compound using the requested analytical methods.

The search results provided general information about the techniques themselves, such as the principles of SEM-EDX and TEM-EDX for imaging and elemental analysis. bionexanalytical.comnih.govwikipedia.orgnih.govresearchgate.net However, no studies detailing the application of these methods to this compound were found. Consequently, there is no available data to populate the requested sections on its morphological, elemental, or topographic characterization.

Therefore, the creation of an article with the specified structure and content, including data tables and detailed research findings, is not possible due to the absence of publicly available scientific research on the advanced spectroscopic and structural analysis of this compound.

Chemical Reactivity and Reaction Mechanisms of 5,6 Bis Nitrooxy Hexan 1 Ol

Thermal Decomposition and Stability of Nitrate (B79036) Esters

The thermal stability of nitrate esters is a crucial characteristic, particularly for their use in energetic materials. The decomposition process is complex and involves the initial cleavage of the weak O-NO2 bond. researchgate.net For a molecule like 5,6-bis(nitrooxy)hexan-1-ol, which is a 1,5-dinitrate, the decomposition of the two nitrate groups is expected to behave similarly to isolated mononitrates. uri.edu

The rate-determining step in the thermal decomposition of most nitrate esters is the homolytic cleavage of the RO-NO2 bond, which results in the formation of an alkoxy radical and nitrogen dioxide (NO2). uri.edu This process is reversible, with the reformation of the nitrate ester from the radical pair being a competing reaction. uri.edu

The energy required for this bond cleavage is known as the bond dissociation energy (BDE). The O-NO2 bond is relatively weak, with a BDE of approximately 155 kJ/mol, making nitrate esters thermally sensitive. researchgate.net The homolysis of the O-NO2 bond is an endothermic process, requiring an input of energy to proceed. chemistrysteps.com

Table 1: Representative Bond Dissociation Energies (BDEs) for N-O Bonds

CompoundBondBDE (kcal/mol)
Nitric oxide·N═O150.71
Pyridine-N-oxideN-O62.56–64.66
Generic Single BondN-O48

This table presents a selection of experimental and calculated bond dissociation energies for different types of N-O bonds, illustrating the variability in bond strength. acs.org

The kinetics of the decomposition generally follow a first-order rate law, consistent with the unimolecular cleavage of the O-NO2 bond being the slowest step. uri.edu The activation energies for the thermal decomposition of primary and secondary nitrate esters are typically higher than for tertiary nitrates, which may undergo elimination reactions instead of homolysis. uri.edu

Temperature has a significant effect on the rate of thermal decomposition. As the temperature increases, the rate of O-NO2 bond homolysis increases, leading to a faster degradation of the nitrate ester. researchgate.net This is a key factor in the stability and handling of these compounds.

Pressure also influences the decomposition mechanism. For secondary nitrate esters, an increase in pressure can shift the major decomposition pathway from homolysis of the O-NO2 bond to the elimination of nitric acid (HNO3). This shift typically occurs in the pressure range of 0.4 to 0.8 GPa. However, for most primary and secondary nitrate esters at lower pressures, the decomposition rate tends to decrease with increasing pressure, which is consistent with a homolytic bond cleavage mechanism.

Nitrogen dioxide (NO2), a product of the initial O-NO2 bond homolysis, plays a crucial role in the subsequent decomposition reactions. NO2 can act as a catalyst, accelerating the degradation of the remaining nitrate ester molecules in a process known as autocatalysis. nih.gov This autocatalytic behavior leads to an increase in the decomposition rate over time as the concentration of NO2 builds up. researchgate.netnih.gov

The mechanism of autocatalysis involves the reaction of NO2 with other decomposition products and the parent nitrate ester, leading to a complex series of secondary reactions. nih.gov Stabilizers are often added to nitrate ester formulations to scavenge these reactive nitrogen oxides and inhibit the autocatalytic decomposition, thereby extending the shelf life and improving the safety of the material. nih.govtandfonline.com

Hydrolytic Degradation Pathways of Aliphatic Nitrates

In addition to thermal decomposition, nitrate esters are susceptible to hydrolysis, which involves the cleavage of the ester linkage by water. This process can be catalyzed by either acids or bases.

Under acidic conditions, the hydrolysis of nitrate esters is a specific acid-catalyzed process. copernicus.org The mechanism is essentially the reverse of Fischer esterification. wikipedia.org The reaction begins with the protonation of the ester oxygen, which makes the carbon atom of the carbonyl group more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.com

The rate of acid-catalyzed hydrolysis is dependent on the pH of the solution, with faster degradation observed at lower pH values. copernicus.org The lifetime of organic nitrates can vary significantly with pH, from hours in highly acidic conditions to months under neutral conditions. copernicus.org

Table 2: Hydrolysis Lifetimes of Selected Organic Nitrates at Varying pH

CompoundpHLifetime
Isopropyl nitrateLow~1 day
Neutral>8 months
α-pinene-derived nitrate0.258.3 min
6.98.8 h

This table illustrates the significant impact of pH on the stability of organic nitrates in aqueous environments. copernicus.org

Base-catalyzed hydrolysis, also known as saponification, is another important degradation pathway for nitrate esters. This reaction is typically faster than acid-catalyzed hydrolysis and is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. wikipedia.orgchemistrysteps.com

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate that then expels an alkoxide ion. wikipedia.org The rate of base-catalyzed hydrolysis is influenced by the structure of the nitrate ester. Electron-withdrawing groups, such as additional nitrate or hydroxyl groups, can increase the rate of hydrolysis. dtic.mil Conversely, bulky alkyl groups can sterically hinder the approach of the nucleophile and decrease the reaction rate. dtic.mil

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. A comprehensive search for scientific literature and data specific to this compound has yielded no information regarding its chemical reactivity and reaction mechanisms as outlined in the requested sections.

Specifically, there is no available research detailing:

Hydrolysis in Aqueous and Mixed Solvent Systems: No studies on the hydrolysis kinetics or mechanisms of this compound were found.

Photolytic Decomposition Mechanisms: Information regarding the wavelength dependence, quantum yields, or the specific radical intermediates formed during the photolysis of this compound is not present in the available scientific literature.

Reactions with Radical Species and Atmospheric Oxidants: There are no documented studies on the interactions of this compound with hydroxyl radicals (HO•) or nitrate radicals (NO₃•), nor on its peroxy radical chemistry and subsequent organic nitrate formation.

While general information exists for the broader class of organic nitrates, the strict requirement to focus exclusively on "this compound" prevents the inclusion of data from related but distinct compounds. Therefore, without specific research on this particular molecule, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline.

Computational and Theoretical Studies on 5,6 Bis Nitrooxy Hexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules. These methods provide insights into properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules. For a molecule like 5,6-Bis(nitrooxy)hexan-1-ol, DFT calculations would typically be employed to determine optimized molecular geometry, electronic energy, and the distribution of electron density. No specific DFT studies focused on this compound were identified in the available literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally expensive than DFT. High-accuracy ab initio calculations would be valuable for benchmarking the results from DFT and for obtaining precise energetic data for this compound. A search of scholarly databases did not reveal any publications detailing such calculations for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational changes, intermolecular interactions, and the behavior of molecules in different environments.

Simulation of Intermolecular Packing and Crystal Structures

MD simulations can be used to predict how molecules of this compound would pack together in a solid state, providing insights into its potential crystal structures. This information is valuable for understanding the physical properties of the compound in its solid form. No published studies were found that describe the simulation of intermolecular packing or the prediction of crystal structures for this compound.

Dynamic Behavior of the Compound in Various Environments

Simulating the dynamic behavior of this compound in different environments, such as in a vacuum, in solution, or at interfaces, would be crucial for understanding its behavior under various conditions. These simulations could reveal important information about its conformational flexibility and its interactions with solvent molecules. Regrettably, no research detailing the dynamic behavior of this compound in any environment was identified.

Theoretical Kinetic Studies of Reaction Mechanisms

Theoretical kinetic studies are fundamental to elucidating the complex reaction pathways of energetic materials such as this compound. These studies typically employ quantum mechanical calculations to map out the potential energy surface of a reaction, identifying key intermediates and transition states.

A critical step in understanding a chemical reaction's mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. For the decomposition of this compound, the initial step is often the homolytic cleavage of the O-NO2 bond, a common trigger linkage in nitrate (B79036) esters. Computational methods, such as those based on density functional theory (DFT), are used to locate the geometry of this transition state.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products, thus confirming that the located TS is indeed the correct one for the reaction of interest. This analysis provides a detailed picture of the geometric and electronic changes that occur as the molecule transforms from reactant to product.

Table 1: Hypothetical Transition State and IRC Analysis Data for the Initial Decomposition of this compound

Parameter Value
Reaction Coordinate O-NO2 bond distance
Transition State Geometry Elongated O-NO2 bond (approx. 1.8 Å)
Imaginary Frequency -450 cm⁻¹

The activation energy (Ea) is a crucial parameter that governs the rate of a chemical reaction. It is calculated as the energy difference between the transition state and the reactants. For nitrate esters, the activation energy for the initial O-NO2 bond cleavage is a key indicator of thermal stability. Theoretical studies on similar primary and secondary nitrate esters have shown activation energies to be approximately 170 kJ/mol uri.edu.

Rate constants can be calculated using transition state theory (TST), which relates the rate of reaction to the properties of the transition state. The Arrhenius equation, k = A * exp(-Ea/RT), is often used to describe the temperature dependence of the reaction rate, where A is the pre-exponential factor.

Table 2: Hypothetical Calculated Activation Energies and Rate Constants for the Decomposition of this compound

Decomposition Pathway Calculated Ea (kJ/mol) Pre-exponential Factor (A) (s⁻¹) Rate Constant (k) at 500 K (s⁻¹)
O-NO2 Homolysis 168 1 x 10¹⁶ 2.5 x 10⁻¹

Structure-Activity Relationship (SAR) models are valuable tools for predicting the properties of molecules based on their structure. For energetic materials, SAR models can correlate molecular descriptors with sensitivity and reactivity. For aliphatic nitrate esters, the number and location of nitrooxy groups, as well as the presence of other functional groups like the hydroxyl group in this compound, can significantly influence their properties.

A hypothetical SAR model for the reactivity of polyol nitrates might include descriptors such as:

Oxygen balance

Heat of formation

Bond dissociation energies of the O-NO2 bonds

Molecular electrostatic potential

By establishing a quantitative relationship between these descriptors and experimental reactivity data for a series of related compounds, the reactivity of this compound could be predicted.

Prediction of Reactivity Towards Specific Chemical Species

The reactivity of this compound towards other chemical species, such as radicals or ions, can be predicted using computational methods. For instance, the interaction with atmospheric radicals or with components in a complex mixture can be modeled. DFT calculations can be used to determine the reaction barriers and thermodynamics for various potential reactions, such as hydrogen abstraction from the carbon backbone or nucleophilic attack on the nitrogen of the nitrate group.

Table 3: Hypothetical Predicted Reactivity of this compound with a Generic Radical (R•)

Reaction Type Reaction Site Calculated Activation Energy (kJ/mol)
Hydrogen Abstraction C-H bond adjacent to -OH 35
Hydrogen Abstraction C-H bond adjacent to -ONO2 45

Development of Force Fields for Simulation of Polyol Nitrate Systems

Molecular dynamics (MD) simulations are powerful tools for studying the bulk properties and condensed-phase behavior of materials. However, the accuracy of these simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. For polyol nitrate systems, including those containing this compound, specialized force fields are required.

The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field, for example, has been parameterized and validated for nitrate esters. rsc.orgresearchgate.net This involves fitting the force field parameters (e.g., bond lengths, angles, dihedrals, and non-bonded interactions) to reproduce experimental data or high-level quantum mechanical calculations for a set of representative molecules. The development of such force fields enables the simulation of important properties like density, heat of vaporization, and mechanical properties of materials containing polyol nitrates. rsc.org Molecular dynamics simulations have been used to study the interaction between polymers and energetic plasticizers containing nitrate ester groups. rsc.org

Table 4: Key Force Field Parameters for Polyol Nitrate Simulations

Interaction Type Parameter Typical Source of Data
Bond Stretching Force constant, equilibrium bond length Quantum mechanics, experimental spectroscopic data
Angle Bending Force constant, equilibrium angle Quantum mechanics, experimental spectroscopic data
Dihedral Torsion Torsional barrier heights and phases Quantum mechanics on model compounds
Non-bonded (van der Waals) Lennard-Jones parameters (ε, σ) Experimental liquid densities, heats of vaporization

Biochemical Mechanisms of 5,6 Bis Nitrooxy Hexan 1 Ol in Vitro

Enzymatic Biotransformation and Denitration Pathways

The enzymatic conversion of organic nitrates is a crucial step in their bioactivation. Several enzyme systems have been implicated in the denitration of compounds structurally similar to 5,6-Bis(nitrooxy)hexan-1-ol, suggesting analogous pathways for its metabolism.

Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes known for their role in detoxification and cellular metabolism. nih.govmdpi.com They are significantly involved in the biotransformation of organic nitrates, such as nitroglycerin, leading to the generation of nitric oxide. nih.gov This process is crucial for the vasodilatory effects of such compounds. nih.gov While direct studies on this compound are limited, the established role of GSTs in metabolizing other organic nitrates suggests they are likely involved in its denitration as well. The mechanism generally involves the conjugation of glutathione (GSH) to the nitrate (B79036) group, facilitating its removal. nih.gov It is important to note that reactive nitrogen species can, in turn, inactivate GSTs, potentially through tyrosine nitration, which could represent a feedback mechanism. nih.gov

The mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) has been identified as a key player in the bioactivation of nitroglycerin, catalyzing its conversion to 1,2-glyceryl dinitrate and nitrite (B80452). nih.gov This enzymatic action is considered a significant pathway for nitric oxide generation from organic nitrates. nih.gov Given the structural similarities, it is plausible that ALDH2 also participates in the denitration of this compound. The activity of ALDH2 is dependent on factors like the presence of NAD+ and can be inhibited by high concentrations of the organic nitrate substrate itself, a phenomenon that may contribute to the development of nitrate tolerance. nih.gov

Old Yellow Enzyme (OYE), a flavin-containing oxidoreductase found in bacteria, yeasts, and plants, is another enzyme system with the potential to metabolize nitro-aromatic and nitro-olefin compounds. nih.govresearchgate.net OYE catalyzes the NAD(P)H-dependent reduction of various substrates, including some nitroderivatives. nih.gov The mechanism often involves a hydride transfer from the enzyme's reduced flavin cofactor to the substrate. researchgate.net While not yet directly implicated in the metabolism of this compound, its known activity towards nitro compounds makes it a candidate for further investigation in the metabolic pathways of organic nitrates, particularly in contexts involving microbial metabolism.

Non-Enzymatic Interactions and Nitrate Release Mechanisms

Beyond direct enzymatic catalysis, this compound can undergo non-enzymatic reactions that result in the release of its active nitrate groups. These reactions are often mediated by endogenous reducing agents.

Thiols, such as the amino acid cysteine and the tripeptide glutathione, can facilitate the non-enzymatic decomposition of organic nitrates. This process is a recognized pathway for nitric oxide generation. The reaction mechanism is thought to involve the formation of a covalent adduct between the thiol and the organic nitrate, which then breaks down to release nitrite and the corresponding disulfide. This thiol-dependent reduction is a key non-enzymatic pathway for the bioactivation of organic nitrates.

Ascorbate (B8700270) (Vitamin C) is another reducing agent capable of promoting the decomposition of organic nitrates to release nitric oxide. nih.gov At sufficient concentrations, ascorbate can act as an alternative to thiols in the activation of these compounds. nih.gov The reaction likely involves the reduction of the nitrate ester, leading to the formation of nitric oxide and dehydroascorbic acid. This pathway highlights the role of various endogenous reducing agents in the non-enzymatic bioactivation of this compound.

Enzyme and Compound Information

The following tables provide a summary of the enzymes and chemical compounds discussed in this article.

Table 1: Enzymes Involved in Metabolism

Enzyme Name Abbreviation Function
Glutathione S-Transferase GST Catalyzes the conjugation of glutathione to various substrates, including organic nitrates. nih.gov
Aldehyde Dehydrogenase 2 ALDH2 A mitochondrial enzyme involved in the denitration of organic nitrates. nih.govnih.gov

Table 2: Chemical Compounds Mentioned | Compound Name | Role/Significance | | :--- | :--- | | this compound | The primary subject of this article. | | Nitric Oxide | NO | A key signaling molecule released from this compound. | | Glutathione | GSH | An endogenous tripeptide involved in enzymatic and non-enzymatic denitration. nih.gov | | Nitroglycerin | | A well-studied organic nitrate used for comparison. nih.govnih.gov | | 1,2-Glyceryl dinitrate | | A metabolite of nitroglycerin. nih.gov | | Cysteine | | An amino acid with a thiol group that can mediate nitrate reduction. | | Ascorbate (Vitamin C) | | A reducing agent that can facilitate non-enzymatic denitration. nih.gov | | 6-Mercapto-hexan-1-ol | | A related chemical compound containing a thiol group. mdpi.com | | Trityl chloride | | A reagent mentioned in the synthesis of a related thiol compound. mdpi.com | | 6-S-Trityl-mercapto-hexan-1-ol | | A derivative of 6-mercapto-hexan-1-ol. mdpi.com | | NBDHEX | | An inhibitor of GSTP1-1. mdpi.com | | Dithiothreitol | DTT | A reducing agent. brandeis.edu | | Dithioerythritol | DTE | A reducing agent. brandeis.edu | | Mercaptoethanol | ME | A reducing agent. brandeis.edu |

Mechanistic Insights into Nitric Oxide (NO) Generation from Nitrooxy Functionalities

The release of nitric oxide (NO) from organic nitrates is a critical step in their biological activity. This process can be initiated through various enzymatic and non-enzymatic pathways, including electrochemical reduction.

Electrochemical Reduction Pathways Leading to NO Release

Electrochemical studies on analogous organic nitrates have demonstrated that the reduction of the nitrooxy group can lead to the formation of NO. This process typically involves the transfer of electrons to the nitrate ester, initiating the cleavage of the O-NO₂ bond. The exact reduction potentials and the number of electrons involved would be specific to the molecular structure of this compound and would require experimental determination using techniques such as cyclic voltammetry. The general mechanism is thought to proceed through the formation of a radical anion intermediate, which then decomposes to release nitric oxide and an alcohol.

Table 1: Postulated Electrochemical Reduction of this compound

StepDescriptionPutative Products
1 Initial one-electron reduction of a nitrooxy group.Radical anion of this compound
2 Cleavage of the O-NO₂ bond.Nitric oxide (NO), 6-(nitrooxy)hexane-1,5-diol radical
3 Further reduction and reaction of intermediates.1,6-hexanediol, Nitrite (NO₂⁻)

Note: This table is hypothetical and based on the known behavior of other organic nitrates. Experimental validation is necessary.

Detection of NO and Related Nitrogen Species (e.g., Nitrite)

The generation of NO and its related nitrogen species, such as nitrite (NO₂⁻) and nitrate (NO₃⁻), from a parent compound in vitro can be detected and quantified using several analytical methods.

Griess Assay: This is a common colorimetric method for the indirect measurement of NO through the quantification of nitrite, a stable oxidation product of NO in aqueous solutions.

Chemiluminescence: This highly sensitive technique allows for the direct detection of NO gas as it reacts with ozone to produce light.

Electrochemical Sensors: NO-selective electrodes can be used for real-time monitoring of nitric oxide release from the compound in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This method can be used to detect and quantify the paramagnetic NO molecule, often by using spin-trapping agents to form a more stable radical adduct.

In Vitro Studies on Cellular and Subcellular Biotransformation

The biotransformation of organic nitrates is a key determinant of their biological activity and is often mediated by enzymes located in various cellular compartments.

Metabolism in Liver Cytosol and Mitochondria

For many organic nitrates, the liver is a primary site of metabolism. Both cytosolic and mitochondrial fractions contain enzymes capable of denitrating these compounds.

Cytosolic Metabolism: Glutathione-S-transferases (GSTs) are known to play a significant role in the metabolism of some organic nitrates in the cytosol, catalyzing the reaction with glutathione to release nitrite.

Mitochondrial Metabolism: The mitochondrial aldehyde dehydrogenase (ALDH2) has been identified as a key enzyme in the bioactivation of certain organic nitrates, such as glyceryl trinitrate, leading to the production of NO or a related species that can activate soluble guanylate cyclase.

Without specific studies on this compound, it is not possible to definitively state which enzymatic pathways are involved in its hepatic metabolism.

Table 2: Potential Enzymes Involved in the Hepatic Metabolism of Organic Nitrates

Subcellular LocationEnzyme FamilyPotential Role
CytosolGlutathione-S-transferases (GSTs)Catalyze conjugation with glutathione, leading to denitration.
MitochondriaAldehyde Dehydrogenase (ALDH2)Reduces the nitrate ester to release NO or a related bioactive species.
MicrosomesCytochrome P450 enzymesMay contribute to the oxidative metabolism of the parent compound.

Note: The involvement of these enzymes in the metabolism of this compound is speculative and requires experimental confirmation.

Bioreduction by Microbial Systems (e.g., Rumen Microbes)

Microorganisms possess a diverse array of reductases that can metabolize nitroaromatic and nitroaliphatic compounds. In anaerobic environments, such as the rumen, microbial communities are known to carry out denitrification, a process that involves the reduction of nitrate and nitrite. It is plausible that rumen microbes could bioreduce the nitrooxy groups of this compound. This process would likely involve a series of enzymatic steps, potentially leading to the formation of the corresponding alcohol, 1,6-hexanediol, and inorganic nitrogen species. The specific microbial species and enzymatic pathways responsible for such a transformation would need to be identified through dedicated research.

Advanced Analytical Methodologies for Detection and Quantification of 5,6 Bis Nitrooxy Hexan 1 Ol and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating the parent compound from its various metabolites and the complex biological matrix. These techniques provide the high resolution necessary for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic nitrates and their metabolites. nih.gov Its versatility allows for the separation of the parent compound, partially denitrated intermediates, and the final alcohol product. When coupled with a Ultraviolet (UV) detector, HPLC offers a robust and reliable method for quantification. pjps.pkjfda-online.com

Reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.govnih.gov For the analysis of nitrate (B79036) and nitrite (B80452), the metabolites of 5,6-Bis(nitrooxy)hexan-1-ol, ion-pair chromatography or mixed-mode chromatography can be employed to achieve effective separation of these small inorganic ions. ukim.edu.mkhelixchrom.com UV detection is particularly suitable as the nitrate ester group and the nitrite ion absorb light in the low UV range, typically around 210-220 nm. pjps.pknih.gov The analysis of nitrate esters like xylitol (B92547) pentanitrate using Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure evolution of HPLC, has been shown to be relatively straightforward, achieving good separation from related compounds. flinders.edu.au

Table 1: Typical HPLC Parameters for Nitrate/Nitrite Analysis

Parameter Typical Setting Rationale
Column C18 Reverse-Phase; Ion-Exchange (SAX) C18 is effective for organic molecules like the parent compound; SAX is used for inorganic anions like nitrate/nitrite. pjps.pk
Mobile Phase Phosphate buffer with organic modifier (e.g., Methanol, Acetonitrile) Controls the retention and separation of analytes on the column. jfda-online.com
Detector UV-Vis Detector Nitrate esters and nitrite have strong absorbance at ~210-220 nm, allowing for sensitive detection. pjps.pk
Flow Rate 0.8 - 1.5 mL/min Optimized for efficient separation and reasonable analysis time. pjps.pkjfda-online.com

| Linear Range | 0.1 - 100 µg/mL | Demonstrates the concentration range over which the method is accurate and precise. jfda-online.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. When coupled with a Mass Spectrometry (MS) detector, it provides high sensitivity and structural information, making it a powerful tool for identification. However, the analysis of intact organic nitrate esters by GC-MS is challenging due to their thermal lability. flinders.edu.au High temperatures in the GC injector can cause the nitrate ester to decompose, making quantification of the parent compound difficult. oup.com

Despite these challenges, GC-MS is highly effective for analyzing the more stable metabolites. researchgate.net To analyze inorganic nitrate and nitrite, a derivatization step is required to make them volatile. A common method involves reaction with pentafluorobenzyl bromide (PFB-Br), which converts nitrate and nitrite into their respective PFB esters, which are amenable to GC-MS analysis. nih.gov This approach allows for highly sensitive and accurate measurements in biological samples like plasma and urine. nih.gov

Table 2: GC-MS Analysis Approaches

Analyte Method Key Considerations
Parent Compound (Nitrate Ester) Direct Injection with Cold-EI Analysis is "fraught with difficulties" due to thermal degradation. flinders.edu.au Specialized techniques like cold electron ionization (Cold-EI) may be needed to observe diagnostic ions. flinders.edu.au

| Nitrate and Nitrite Metabolites | Derivatization with PFB-Br | Converts non-volatile inorganic ions into volatile derivatives (PFB-ONO₂ and PFB-NO₂). nih.gov Allows for simultaneous and highly accurate quantification using stable isotope-labeled internal standards. nih.gov |

Spectrophotometric and Colorimetric Methods for Nitrate and Nitrite Analysis

Spectrophotometric methods are widely used for the quantification of total nitrate and nitrite released from this compound, providing a measure of its metabolic breakdown and nitric oxide bioavailability.

Griess Method Adaptations for Nitrite Detection

The Griess test is the most common colorimetric method for nitrite detection. wikipedia.orgnih.gov The assay is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a vibrant pink-red azo dye, which is quantified spectrophotometrically at approximately 540 nm. wikipedia.orgsigmaaldrich.com

To measure nitrate, a preliminary reduction step is required to convert it quantitatively to nitrite. nih.gov This is typically achieved by passing the sample through a column containing copper-plated cadmium granules or by using enzymes like nitrate reductase. nih.govepa.govthermofisher.com The total nitrite is then measured using the Griess reagent, and the original nitrite concentration is subtracted to determine the initial nitrate concentration. This method is highly sensitive, with detection limits in the low micromolar range. wikipedia.org

Table 3: Components of the Griess Reaction for Nitrite Determination

Component Chemical Name Function
Griess Reagent I Sulfanilamide in an acidic solution (e.g., phosphoric acid) Reacts with nitrite to form a diazonium salt. wikipedia.org
Griess Reagent II N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) Couples with the diazonium salt to form a colored azo dye. wikipedia.org

| Reducing Agent (for Nitrate) | Cadmium, Vanadium(III) chloride, or Nitrate Reductase | Reduces nitrate (NO₃⁻) to nitrite (NO₂⁻) prior to the Griess reaction. nih.govmdpi.com |

UV-Vis Spectroscopy for Concentration Determination

Direct UV-Vis spectroscopy offers a simple and rapid method for determining nitrate concentration. Nitrate ions exhibit a characteristic UV absorbance peak at approximately 220 nm. acs.orgyoutube.com However, a significant challenge with this method is interference from other molecules, particularly dissolved organic matter, which also absorb light at this wavelength. acs.org

To overcome this, a dual-wavelength correction method is commonly employed. A second absorbance measurement is taken at a wavelength where nitrate does not absorb, typically 275 nm. acs.orgyoutube.com This second reading, which represents the interference, is then used to correct the primary measurement at 220 nm. The corrected absorbance is directly proportional to the nitrate concentration. This technique is valuable for quantifying the release of nitrate from this compound in relatively clean sample matrices.

Electrochemical Methods for Redox Profiling and Nitrate Release Monitoring

Electrochemical sensors provide a highly sensitive and direct means of monitoring the redox processes associated with this compound and its metabolites. nih.gov These methods are based on the electrochemical reduction of the nitrate group and can be used for real-time monitoring of nitrate release. nih.govnih.gov

Various electrochemical techniques are employed, including voltammetry (cyclic, linear sweep, square-wave), amperometry, and electrochemical impedance spectroscopy (EIS). nih.gov The fundamental principle involves applying a potential to a working electrode and measuring the resulting current. For nitrate detection, the electrode is often modified with a catalyst to facilitate the reduction of nitrate to nitrite or other species. Copper has been identified as a particularly effective and promising electrocatalyst for this purpose. nih.gov By monitoring the reduction current over time, these sensors can provide a dynamic profile of nitrate release from the parent compound, offering insights into its metabolic bioactivation. acs.org

Table 4: Overview of Electrochemical Detection Methods for Nitrate

Technique Principle of Operation Key Features
Voltammetry Measures the current that develops in an electrochemical cell as the potential is varied. Can identify and quantify substances based on their reduction/oxidation potentials. Copper-modified electrodes are common for nitrate reduction. nih.govacs.org
Amperometry Measures the current generated by a redox reaction at a constant applied potential. Offers simple, rapid, and reagent-free detection of electroactive species like nitrite. researchgate.net
Potentiometry (Ion-Selective Electrode) Measures the potential difference between an ion-selective electrode and a reference electrode, with no current flow. Widely used for complex matrices; measures the activity of a specific ion (NO₃⁻). nih.gov

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a sensor system over a range of frequencies to characterize the electrode-solution interface. | A highly sensitive technique that can be correlated with ion concentrations. nih.govmdpi.com |

Development of High-Sensitivity Detection Protocols for Trace Analysis

The need to detect and quantify trace levels of this compound and its metabolites necessitates the development of high-sensitivity analytical protocols. This is particularly important in metabolism studies where concentrations can be very low.

Building on methodologies for similar compounds, a robust protocol would likely involve a combination of efficient sample preparation, high-resolution chromatographic separation, and sensitive detection.

Sample Preparation: Solid-phase extraction (SPE) could be a key step to isolate and concentrate the analytes from complex matrices such as biological fluids. The choice of SPE sorbent would depend on the polarity of this compound and its metabolites.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the methods of choice for separating this compound from its potential metabolites (e.g., the corresponding mononitrates and the denitrated hexanetriol) and from matrix components. A reversed-phase C18 column would likely provide good separation based on the polarity differences between the parent compound and its metabolites.

Sensitive Detection:

Mass Spectrometry (MS): Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) would offer the highest sensitivity and selectivity. Electrospray ionization (ESI) in negative ion mode would be expected to be effective for detecting the nitrate-containing compounds. Tandem mass spectrometry (MS/MS) could be used for structural confirmation and to further enhance selectivity and sensitivity through selected reaction monitoring (SRM).

Electrochemical Detection: As discussed, amperometric detection following HPLC separation is a viable high-sensitivity option.

A hypothetical limit of detection (LOD) and limit of quantification (LOQ) for a developed LC-MS/MS method for this compound could be in the low ng/mL to pg/mL range, similar to what has been achieved for other organic nitrates in biological matrices.

Technique Principle Anticipated Sensitivity for this compound
HPLC-UV Separation by HPLC with detection based on UV absorbance.Moderate sensitivity, potentially in the µg/mL range.
HPLC with Amperometric Detection Separation by HPLC with electrochemical detection of the nitrooxy groups.High sensitivity, potentially in the ng/mL range.
LC-MS/MS Separation by LC coupled with mass spectrometric detection for high selectivity and sensitivity.Very high sensitivity, potentially in the low ng/mL to pg/mL range.

Quality Assurance and Quality Control in Analytical Procedures

Robust quality assurance (QA) and quality control (QC) procedures are imperative to ensure the reliability, accuracy, and precision of analytical data for this compound. These procedures should encompass all stages of the analytical process, from sample receipt to data reporting. jocpr.com

Method Validation: Any analytical method used for the quantification of this compound must be thoroughly validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including its metabolites and matrix components.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

Reference Standards: Certified reference standards of this compound and its potential metabolites are essential for the calibration of analytical instruments and for the validation of the analytical method.

System Suitability Testing: Before and during sample analysis, system suitability tests should be performed to ensure that the analytical system is performing correctly. This may include injections of a standard solution to check for parameters such as retention time, peak area, and resolution.

Quality Control Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of study samples to monitor the performance of the method. The results of the QC samples must fall within predefined acceptance criteria.

QA/QC Parameter Description Importance for this compound Analysis
Method Validation A comprehensive process to demonstrate that an analytical method is suitable for its intended purpose.Ensures that the data generated is accurate, reliable, and reproducible.
Reference Standards Highly purified compounds used for calibration and identification.Essential for accurate quantification and confirmation of the analyte's identity.
System Suitability Tests to ensure the analytical system is working correctly.Verifies the performance of the instrumentation and chromatography on a given day.
QC Samples Samples with known concentrations analyzed alongside unknown samples.Monitors the accuracy and precision of the analytical run in real-time.

Future Research Directions and Emerging Avenues

Design of Next-Generation Synthetic Routes with Enhanced Atom Economy and Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 5,6-Bis(nitrooxy)hexan-1-ol will likely focus on principles of green chemistry, emphasizing atom economy and the reduction of hazardous waste. rsc.orgresearchgate.net

Current synthetic approaches to nitrate (B79036) esters often rely on traditional nitration methods that can be hazardous and produce significant waste streams. dtic.mil Innovations in this area may include the adoption of milder and more selective nitrating agents. For instance, methods utilizing calcium nitrate in acetic acid, potentially enhanced by microwave irradiation, offer a safer alternative to the conventional nitric and sulfuric acid mixtures. gordon.edu Another promising avenue is the use of supported catalysts, such as metal oxides or their inorganic acid salts on carriers like montmorillonite or silica, which can facilitate cleaner nitration reactions. google.comgoogle.com

The concept of atom economy, which measures the efficiency of a chemical process in converting reactants into the desired product, will be a critical metric in the design of new synthetic routes. rsc.org Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions. rsc.org Research into catalytic strategies that enable direct O-nitration of alcohols with high selectivity and yield, while minimizing byproducts, will be paramount. researchgate.net The development of solvent-less or water-based reaction systems is another key area of focus to create more sustainable manufacturing processes for energetic plasticizers and related compounds. nih.gov

Table 1: Comparison of Traditional and Greener Nitration Methods

FeatureTraditional NitrationGreener Nitration Methods
Reagents Concentrated Nitric Acid, Sulfuric AcidCalcium Nitrate, Acetic Acid, Supported Metal Catalysts
Conditions Highly Exothermic, Requires Strict ControlMilder Conditions, Microwave-Assisted
Byproducts Acidic Waste StreamsFewer Hazardous Byproducts
Safety High Risk of Runaway ReactionsImproved Inherent Safety
Atom Economy Often LowerPotentially Higher

In-depth Elucidation of Complex Reaction Mechanisms under Extreme Conditions

Understanding the behavior of this compound under extreme conditions, such as high pressure and temperature, is crucial for predicting its performance and ensuring its safe handling. Future research will focus on elucidating the complex reaction mechanisms that govern its decomposition.

The thermal decomposition of nitrate esters is generally initiated by the homolytic cleavage of the RO-NO2 bond. uri.eduresearchgate.net However, under high pressure, the decomposition pathway of some nitrate esters can shift towards the elimination of nitric acid (HNO3). Investigating how the presence of a hydroxyl group in this compound influences these decomposition pathways under various pressures will be a key area of study. The interplay between intramolecular and intermolecular hydrogen bonding, facilitated by the hydroxyl group, and its effect on the decomposition mechanism warrants detailed investigation. rsc.org

Experimental techniques combined with computational modeling will be essential to unravel these complex reaction networks. rsc.orgnih.gov By studying systematic variations in molecular structure, such as the replacement of nitrate ester groups with hydroxyl groups, researchers can probe the influence of specific functional groups on the decomposition process. nih.gov This knowledge is vital for designing next-generation energetic materials with tailored stability and performance characteristics.

Integration of Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry has emerged as a powerful tool for predicting the properties and behavior of energetic materials, thereby accelerating their design and development. nih.gov Future research on this compound will increasingly rely on advanced computational modeling to predict its chemical behavior.

Quantum mechanical calculations and reactive molecular dynamics simulations can provide insights into the fundamental chemical and physical processes that occur during decomposition. rsc.org These methods can be used to determine key parameters such as heat of formation, reaction rates, and the composition of detonation products. icm.edu.plnih.gov For instance, computational studies can elucidate how modifications to the molecular structure of nitrate esters affect their decomposition pathways and energy release rates. rsc.org

Furthermore, the development of predictive models based on quantitative structure-property relationships (QSPR) can facilitate the rapid screening of new energetic compounds. mdpi.com These models establish mathematical relationships between molecular structure and properties like detonation velocity and sensitivity. mdpi.comrsc.orgresearchgate.net By leveraging machine learning algorithms and extensive databases of known energetic materials, it is possible to predict the performance of novel compounds like this compound with increasing accuracy. mdpi.com

Table 2: Key Parameters in Computational Modeling of Energetic Materials

ParameterDescriptionImportance
Heat of Formation The change in enthalpy during the formation of one mole of the substance from its constituent elements.A fundamental parameter for calculating detonation properties.
Detonation Velocity The speed at which a detonation wave propagates through an explosive.A primary measure of an explosive's performance.
Detonation Pressure The pressure at the detonation front.Indicates the destructive power of the explosive.
Impact Sensitivity The susceptibility of an explosive to initiation by impact.A critical safety parameter.
Decomposition Pathway The sequence of chemical reactions that occur during decomposition.Determines the stability and products of the energetic material.

Exploration of Novel Biochemical Transformation Pathways and Enzymes

The bioremediation of energetic materials is a growing field of interest due to its potential for environmentally friendly disposal. Future research could explore the biochemical transformation pathways of this compound and identify enzymes capable of its degradation. While information on the specific biochemical pathways for this compound is not available, studies on analogous nitrate esters provide a foundation for future investigations. Research into the enzymatic degradation of other nitrate esters could pave the way for developing bioremediation strategies for compounds like this compound.

Development of Miniaturized and High-Throughput Analytical Platforms for Rapid Characterization

The rapid and accurate characterization of energetic materials is essential for quality control, stability assessment, and forensic analysis. tandfonline.com Future research will focus on the development of miniaturized and high-throughput analytical platforms for the analysis of this compound.

Microfluidic devices, or "lab-on-a-chip" systems, offer numerous advantages for the analysis of explosives, including reduced sample consumption, enhanced safety, and the potential for automation. dtic.mildtic.milresearchgate.netresearchgate.nettandfonline.comtandfonline.comdntb.gov.uaacs.org These platforms can integrate various analytical techniques, such as capillary electrophoresis and electrochemical detection, for the rapid separation and quantification of energetic compounds. dtic.milresearchgate.net The use of microfluidic reactors for the synthesis of energetic materials is also an emerging area that allows for precise control over reaction conditions and improved safety. dtic.mildntb.gov.ua

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the sensitive and selective detection of a wide range of explosives, including nitrate esters. astm.orgepa.gov The development of high-throughput screening methods based on these technologies will enable the rapid assessment of the stability and purity of this compound and related compounds. astm.org Additionally, the integration of online spectroscopic techniques in continuous flow reactors can provide real-time monitoring of the synthesis process, allowing for the early detection of unstable conditions. fraunhofer.de

Investigation of Environmental Fates and Atmospheric Chemistry Implications

The release of energetic materials into the environment raises concerns about their potential impact on ecosystems and human health. Future research should investigate the environmental fate and atmospheric chemistry of this compound.

Organic nitrates are known to be formed in the atmosphere through the oxidation of volatile organic compounds in the presence of nitrogen oxides. pnas.orgnih.govacs.org These compounds can contribute to the formation of secondary organic aerosols and influence regional air quality. pnas.orgmdpi.com The presence of both nitrooxy and hydroxyl functional groups in this compound may affect its water solubility and atmospheric partitioning. acs.org Due to its high solubility and weak retention by soil, nitrates are very mobile and can potentially migrate to groundwater. epa.gov

Studies on the atmospheric lifetimes of multifunctional organic nitrates are crucial for understanding their role as reservoirs for nitrogen oxides and their potential to contribute to downwind ozone formation. pnas.orgmdpi.com The hydrolysis of organic nitrates in the condensed phase has been identified as a significant loss mechanism, and the rate of hydrolysis can be influenced by the molecular structure of the compound. nih.gov Research into the photochemical degradation and aqueous-phase reactions of this compound will provide valuable data for assessing its environmental impact. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.